

Application Note & Protocol: L-708906 HIV-1 Integrase Strand Transfer Inhibition Assay

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Compound of Interest

Compound Name: L-708906
Cat. No.: B15582127

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Audience: Researchers, scientists, and drug development professionals.

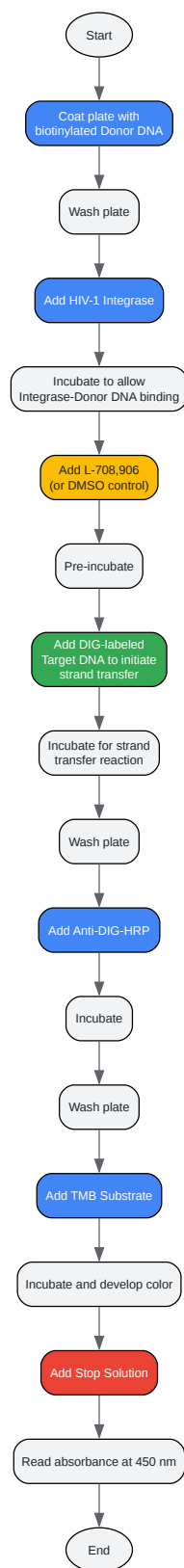
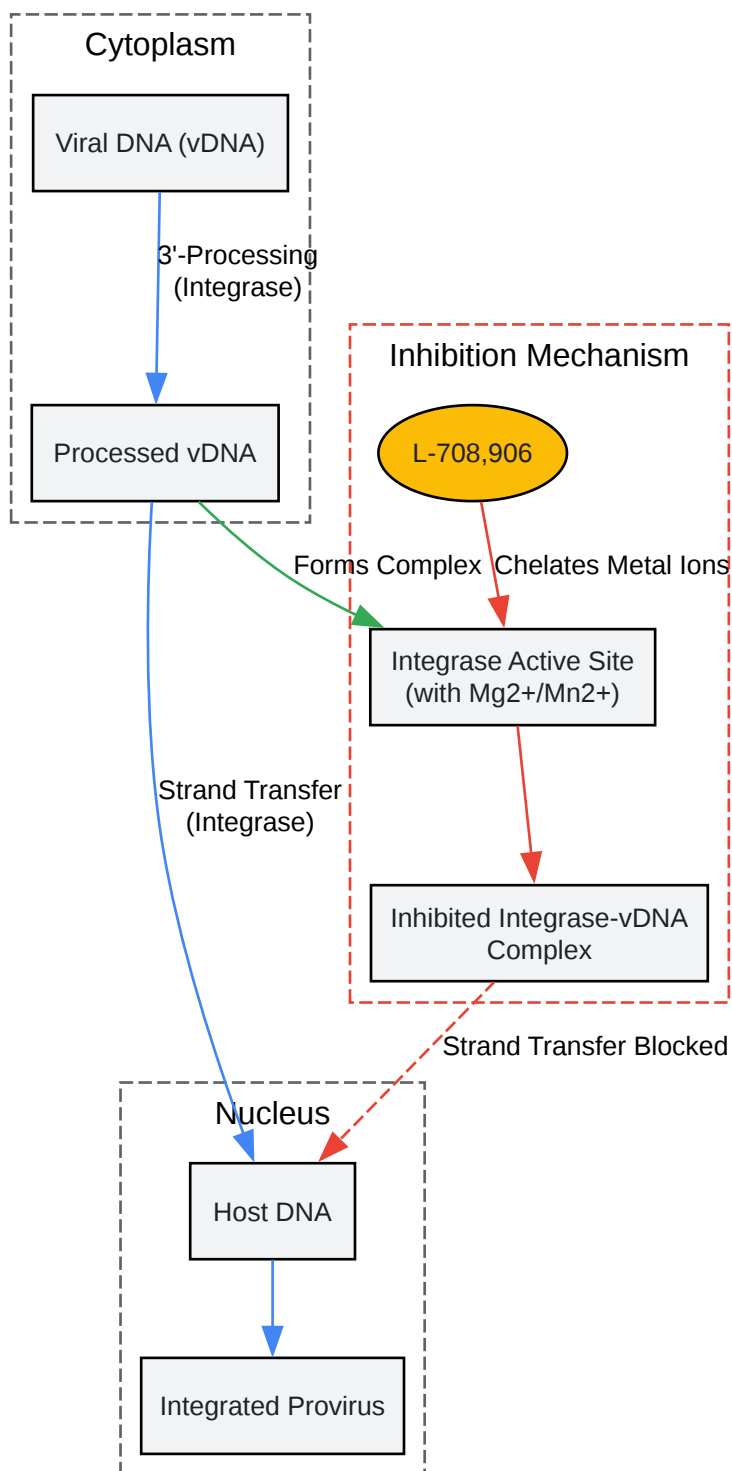
Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host genome, a vital step in the viral replication cycle. This makes it a prime target for antiretroviral drug development. L-708,906 is a diketoacid derivative that has been identified as a potent and selective inhibitor of the strand transfer reaction catalyzed by HIV-1 integrase. This document provides a detailed protocol for an in vitro strand transfer inhibition assay using L-708,906, enabling researchers to evaluate its inhibitory activity and characterize its mechanism of action.

Mechanism of Action: HIV-1 Integrase and Inhibition by L-708,906

HIV-1 integrase carries out two key catalytic reactions: 3'-processing and strand transfer. During 3'-processing, the enzyme removes a dinucleotide from each 3' end of the viral DNA. In the subsequent strand transfer step, the processed 3' hydroxyl ends of the viral DNA are used to attack the phosphodiester backbone of the host chromosomal DNA, resulting in the covalent insertion of the viral genome.

L-708,906, as a diketoacid inhibitor, specifically targets the strand transfer step. These inhibitors are thought to chelate the divalent metal ions (typically Mg^{2+} or Mn^{2+}) in the active site of the integrase enzyme. This chelation prevents the binding of the host DNA and the subsequent nucleophilic attack, thereby blocking the integration of viral DNA.

HIV-1 Integrase Catalytic Cycle and Inhibition



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